![molecular formula C25H29F3N4O B11511241 N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11511241.png)
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide
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Overview
Description
N-[(Adamantan-1-YL)methyl]-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Adamantane Core: The adamantane moiety (a rigid, cage-like hydrocarbon) serves as the backbone. It imparts stability and unique properties to the compound.
Functional Groups:
Preparation Methods
Synthesis Routes::
Adamantane Derivatives: Start with adamantane or its derivatives.
Methyl Adamantane: Introduce the methyl group via alkylation.
Pyrazolo[1,5-A]pyrimidine Formation: Construct the pyrazolo[1,5-A]pyrimidine ring using cyclization reactions.
Chemical Industry: Employed in pharmaceuticals, agrochemicals, and materials.
Custom Synthesis: Contract manufacturers produce it for research and development.
Chemical Reactions Analysis
Oxidation: Trifluoromethyl group can undergo oxidation.
Reduction: Reduction of carbonyl or other functional groups.
Substitution: Phenyl group can participate in electrophilic aromatic substitution.
Common Reagents: Oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles.
Major Products: Diverse derivatives with altered properties.
Scientific Research Applications
Medicine: Investigated as potential drugs (e.g., antivirals, anticancer agents).
Materials Science: Used in designing novel materials (e.g., polymers, coatings).
Biological Studies: Probes for enzyme inhibition, receptor binding, and cellular effects.
Mechanism of Action
Targets: Interacts with specific proteins, enzymes, or receptors.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Distinctive adamantane core and trifluoromethyl group.
Similar Compounds: Explore related structures (e.g., adamantanes, pyrazolo[1,5-A]pyrimidines).
Properties
Molecular Formula |
C25H29F3N4O |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C25H29F3N4O/c26-25(27,28)21-9-19(18-4-2-1-3-5-18)30-22-10-20(31-32(21)22)23(33)29-14-24-11-15-6-16(12-24)8-17(7-15)13-24/h1-5,10,15-17,19,21,30H,6-9,11-14H2,(H,29,33) |
InChI Key |
SVCWUZLIKZOOIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(CC(NC5=C4)C6=CC=CC=C6)C(F)(F)F |
Origin of Product |
United States |
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